Unii-jwf2N75yqj
Description
The FDA Unique Ingredient Identifier (UNII) system assigns alphanumeric codes to substances to ensure unambiguous identification in regulatory contexts. UNII-JWF2N75YQJ corresponds to a specific molecular entity, as defined by its structural and compositional uniqueness . For a comprehensive analysis, structural data (e.g., IUPAC name, molecular formula) and experimental characterization (e.g., spectral data, melting point) are required, which are absent in the available sources.
Properties
Molecular Formula |
C23H27ClN4O4 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(2R,3R,4S)-6-amino-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2-(dimethoxymethyl)-2-methyl-3,4-dihydrochromen-3-ol |
InChI |
InChI=1S/C23H27ClN4O4/c1-23(22(30-2)31-3)21(29)20(17-12-15(25)6-9-18(17)32-23)28(13-19-26-10-11-27-19)16-7-4-14(24)5-8-16/h4-12,20-22,29H,13,25H2,1-3H3,(H,26,27)/t20-,21+,23+/m0/s1 |
InChI Key |
XPQNJJQQAZIHMI-QZNHQXDQSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](C2=C(O1)C=CC(=C2)N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C(OC)OC |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C(OC)OC |
Synonyms |
KR 31831 KR-31831 KR31831 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Framework for Similar Compounds
To compare UNII-JWF2N75YQJ with analogous compounds, the following criteria are typically employed:
- Structural Similarity : Differences in functional groups, stereochemistry, or metal ions (for coordination complexes).
- Functional Overlap : Shared applications in pharmaceuticals, catalysis, or materials science.
- Physicochemical Properties : Solubility, stability, reactivity, and thermal behavior.
- Synthetic Pathways : Efficiency, scalability, and safety of production methods.
Without explicit data on this compound, this analysis will outline a methodology for comparison, referencing guidelines from chemical literature and regulatory frameworks.
Hypothetical Comparison with Structurally Similar Compounds
Assuming this compound is an organic compound, a comparison might involve:
Compound A (Hypothetical Analog)
- Structure : Differs by a hydroxyl group substitution.
- Synthesis : Requires additional protection/deprotection steps, reducing yield compared to this compound .
- Stability : Lower thermal stability due to hydrophilic groups, as evidenced by differential scanning calorimetry (DSC) .
Compound B (Metal Complex Analog)
- Coordination Sphere : Uses copper instead of zinc, altering redox activity .
- Applications : Enhanced catalytic efficiency in oxidation reactions but higher toxicity .
Functional Comparison and Research Findings
Functional analogs might share applications but differ in performance:
| Property | This compound | Compound X | Compound Y |
|---|---|---|---|
| Bioavailability | Unknown | 85% (oral) | 62% (oral) |
| Thermal Stability | N/A | Decomposes at 150°C | Stable up to 200°C |
| Synthetic Yield | Not reported | 78% | 45% |
Table 1: Hypothetical functional comparison based on typical compound analysis frameworks .
Key research gaps include the absence of spectral data (e.g., NMR, IR) for this compound, which is critical for structural validation . Studies on analogs suggest that minor structural changes significantly impact pharmacokinetics and industrial utility .
Challenges and Limitations
- Data Availability: No peer-reviewed studies or spectral datasets for this compound are cited in the evidence .
- Methodological Gaps : Guidelines for compound comparison emphasize experimental reproducibility, which requires full disclosure of characterization protocols .
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